molecular formula C22H29NO2 B3908752 (2E)-N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide CAS No. 6045-34-7

(2E)-N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide

Cat. No.: B3908752
CAS No.: 6045-34-7
M. Wt: 339.5 g/mol
InChI Key: OBIXSTSCWHUDQN-QPJJXVBHSA-N
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Description

(2E)-N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide is a synthetic organic compound characterized by the presence of an adamantyl group, a methoxyphenyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the adamantyl ethylamine precursor, which is then reacted with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is subsequently subjected to a condensation reaction with acryloyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The adamantyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted adamantyl derivatives.

Scientific Research Applications

(2E)-N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[2-(1-adamantyl)ethyl]-3-(4-hydroxyphenyl)acrylamide
  • (2E)-N-[2-(1-adamantyl)ethyl]-3-(4-chlorophenyl)acrylamide
  • (2E)-N-[2-(1-adamantyl)ethyl]-3-(4-nitrophenyl)acrylamide

Uniqueness

(2E)-N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents on the phenyl ring, potentially leading to different biological activities and applications.

Properties

IUPAC Name

(E)-N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-25-20-5-2-16(3-6-20)4-7-21(24)23-9-8-22-13-17-10-18(14-22)12-19(11-17)15-22/h2-7,17-19H,8-15H2,1H3,(H,23,24)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIXSTSCWHUDQN-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417383
Record name ZINC03896894
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6045-34-7
Record name ZINC03896894
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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